1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Overview
Description
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H15FN4O and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzimidazol-5-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is 334.12298928 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
2-(1H-benzimidazol-5-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, due to its complex structure, is a subject of interest in chemical synthesis and reactions. Research on similar compounds has shown the importance of benzimidazole and indole derivatives in synthetic chemistry. For instance, the preparation and transformation of N-(benzotriazol-1-ylmethyl) heterocycles, including indoles and benzimidazoles, have been explored for their smooth lithiation and subsequent reaction with electrophiles (Katritzky et al., 1989). Additionally, novel synthetic pathways have been developed for pyrido[1,2-a]benzimidazole derivatives, showcasing efficient production methods through multicomponent reactions (Yan et al., 2009).
Antioxidant Properties
Research on benzimidazole derivatives, which share a structural motif with the compound , has demonstrated significant antioxidant properties. For instance, 6-fluoro-5-substituted-benzimidazole derivatives were synthesized and shown to exhibit strong superoxide anion scavenging activity, surpassing that of superoxide dismutase (SOD) in vitro (Ateş-Alagöz et al., 2005).
Anticancer Activity
Compounds with similar structural components have been studied for their potential anticancer activity. For example, novel 7-hydroxy-8-methyl-coumarins with indole and benzimidazole moieties have been synthesized and evaluated for antimitotic activity against cancer cell lines, with some derivatives showing promising results (Galayev et al., 2015). This highlights the potential for derivatives of 2-(1H-benzimidazol-5-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to be explored for anticancer applications.
Fluorescent Probes and Optical Detection
The structural uniqueness of benzimidazole-embedded compounds facilitates their use as fluorescent probes and for optical detection. For instance, N-fused aza-indacenes based on benzimidazole structures have been synthesized and demonstrated as effective optical-based chemosensors for dissolved carbon dioxide gas, following fluoride anion-mediated deprotonation (Ishida et al., 2013).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of biological activities and can interact with various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some benzimidazole derivatives have been found to inhibit the phosphorylation and translocation of certain proteins, leading to antiproliferative activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The presence of certain substituent groups in the benzimidazole structure can significantly influence its biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-12-2-4-15-13(8-12)14-9-24(6-5-16(14)23-15)19(25)11-1-3-17-18(7-11)22-10-21-17/h1-4,7-8,10,23H,5-6,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPXISRERTTRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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